molecular formula C12H23NO4 B2873381 tert-butyl N-(1-cyclopentyl-2-hydroxyethoxy)carbamate CAS No. 1785573-86-5

tert-butyl N-(1-cyclopentyl-2-hydroxyethoxy)carbamate

Cat. No.: B2873381
CAS No.: 1785573-86-5
M. Wt: 245.319
InChI Key: PNXVZDIFQUTGCP-UHFFFAOYSA-N
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Description

tert-butyl N-(1-cyclopentyl-2-hydroxyethoxy)carbamate (CAS: Not explicitly provided in evidence; referred to as "D8" in ) is a carbamate derivative featuring a cyclopentyl group attached to a 2-hydroxyethoxy chain, protected by a tert-butoxycarbonyl (Boc) group. This compound is structurally characterized by its bicyclic ether moiety and the sterically hindered tert-butyl group, which enhances stability against hydrolysis. Such carbamates are widely employed as intermediates in pharmaceutical synthesis, particularly for introducing protected amine functionalities in drug candidates .

Properties

IUPAC Name

tert-butyl N-(1-cyclopentyl-2-hydroxyethoxy)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4/c1-12(2,3)16-11(15)13-17-10(8-14)9-6-4-5-7-9/h9-10,14H,4-8H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNXVZDIFQUTGCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NOC(CO)C1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(1-cyclopentyl-2-hydroxyethoxy)carbamate typically involves the reaction of cyclopentyl alcohol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the ester bond .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-(1-cyclopentyl-2-hydroxyethoxy)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the ester group would produce an alcohol .

Scientific Research Applications

tert-butyl N-(1-cyclopentyl-2-hydroxyethoxy)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-(1-cyclopentyl-2-hydroxyethoxy)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can undergo hydrolysis to release the active form, which then exerts its effects by binding to the target and modulating its activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Key Findings :

  • Stereoisomers (e.g., cis vs trans) show divergent solubility profiles due to differences in molecular packing .
  • Hydroxyl group positioning influences hydrogen-bonding capacity, critical for interactions in biological systems .

Bicyclic and Azabicyclic Carbamates

Bicyclic derivatives introduce conformational rigidity, which can enhance binding affinity in drug-receptor interactions. Examples include:

Compound Name CAS Number Structural Features Key Differences vs Target Compound Reference
tert-butyl N-(2-azabicyclo[2.2.1]heptan-5-yl)carbamate 1932203-04-7 Azabicyclo[2.2.1]heptane scaffold Nitrogen incorporation enhances basicity and metal coordination potential
tert-butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate 880545-32-4 Azabicyclo[4.1.0]heptane with strained ring Strained rings may increase reactivity in ring-opening reactions

Key Findings :

  • Azabicyclic systems (e.g., 2-azabicyclo[2.2.1]heptane) exhibit enhanced pharmacokinetic properties due to rigidified structures .
  • Strained bicyclic systems (e.g., azabicyclo[4.1.0]heptane) are prone to ring-opening under acidic conditions, limiting their utility in certain formulations .

Fluorinated and Piperidine-Based Carbamates

Fluorination and piperidine modifications are common strategies to optimize metabolic stability and bioavailability:

Compound Name CAS Number Structural Features Key Differences vs Target Compound Reference
tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate 907544-17-6 Fluorinated piperidine Fluorine atom enhances lipophilicity and oxidative stability
tert-butyl N-[trans-3-fluoropiperidin-4-yl]carbamate 1268520-95-1 Trans-3-fluoro substituent Fluorine’s electronegativity modulates pKa of adjacent amines

Key Findings :

  • Fluorinated derivatives demonstrate improved blood-brain barrier penetration compared to non-fluorinated analogs .
  • Piperidine rings with fluorine substituents exhibit reduced susceptibility to cytochrome P450-mediated metabolism .

PEG-Modified Carbamates

tert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate (Boc-NH-PEG3, CAS: 139115-92-7) incorporates a polyethylene glycol (PEG) chain, drastically altering solubility:

Compound Name CAS Number Structural Features Key Differences vs Target Compound Reference
Boc-NH-PEG3 139115-92-7 PEG3 spacer PEG chain increases hydrophilicity and reduces plasma protein binding

Key Findings :

  • PEG-modified carbamates are preferred for prodrug designs requiring enhanced aqueous solubility .

Biological Activity

Tert-butyl N-(1-cyclopentyl-2-hydroxyethoxy)carbamate is a compound that has garnered attention for its potential biological activity, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is classified as a carbamate derivative. Its molecular formula is C13H25NO3C_{13}H_{25}NO_3, and it features a tert-butyl group attached to a carbamate functional group, which is further linked to a cyclopentyl ring and a hydroxylated ethoxy chain.

Structural Information

PropertyValue
Molecular FormulaC13H25NO3C_{13}H_{25}NO_3
Molecular Weight243.35 g/mol
SMILESCC(C)(C)OC(=O)N(C(CC1CCCC1)CO)
InChIInChI=1S/C13H25NO3/c1-13(2,3)17-12(16)14-11(9-15)8-10-6-4-5-7-10/h10-11,15H,4-9H2,1-3H3,(H,14,16)

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular signaling pathways. Preliminary studies suggest that this compound may act as an inhibitor of Rho-associated protein kinase (ROCK), which plays a crucial role in various biological processes such as:

  • Cytoskeletal control
  • Cell migration
  • Apoptosis
  • Inflammation

These pathways are significant in the pathology of several diseases, including cancer and neurodegenerative disorders .

Biological Activity

Research indicates that this compound exhibits notable biological activities:

  • Antiproliferative Effects : In vitro studies have demonstrated that this compound can inhibit the proliferation of certain cancer cell lines.
  • Anti-inflammatory Properties : The compound has shown potential in reducing inflammation markers in preclinical models.
  • Neuroprotective Effects : It may offer protective benefits against neurodegenerative conditions by modulating pathways associated with neuronal survival .

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:

Study 1: Anticancer Activity

A study investigated the compound's effects on A431 vulvar epidermal carcinoma cells. Results indicated significant inhibition of cell proliferation and migration, suggesting potential as an anticancer agent.

Study 2: Inflammatory Response Modulation

In another study focusing on models of chronic inflammation, this compound was found to downregulate pro-inflammatory cytokines, thereby reducing inflammatory responses.

Research Findings

Recent findings highlight the compound's pharmacological profile:

AspectFindings
AbsorptionHigh probability of intestinal absorption
Blood-Brain BarrierPermeable
CYP450 InteractionSubstrate for CYP450 3A4
ToxicityNon-AMES toxic

These properties suggest that the compound may be suitable for therapeutic applications while maintaining a favorable safety profile .

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